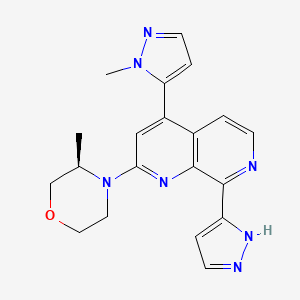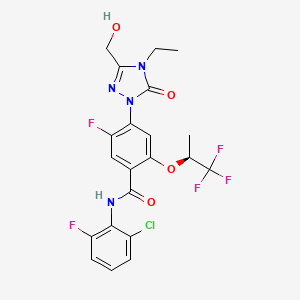
Dbco-bodipy FL
説明
Dbco-bodipy FL is a photostable borondipyrromethene for FAM (fluorescein) channel . This is a DBCO (azadibenzocyclooctyne) derivative for copper-free click chemistry reaction with azides . It is an orange solid with a molecular weight of 592.49 and a molecular formula of C35H35N4BF2O2 . It is soluble in DMF, DMSO, and DCM .
Synthesis Analysis
The synthesis of Dbco-bodipy FL involves the use of copper-free click chemistry . The synthesis of similar compounds, such as 4-[11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoic acid, also known as dibenzoazacyclooctyne (DBCO) or aza-dibenzocyclooctyne (ADIBO), has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% .
Molecular Structure Analysis
Dbco-bodipy FL has a unique structure that includes a borondipyrromethene core and a dibenzocyclooctyne group . The structure of Dbco-bodipy FL has been studied using techniques such as NMR 1H and HPLC-MS .
Chemical Reactions Analysis
Dbco-bodipy FL is used in copper-free click chemistry reactions with azides . These reactions are highly efficient and specific, enabling fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
Physical And Chemical Properties Analysis
Dbco-bodipy FL has absorption and emission wavelengths that correspond to those of fluorescein (FAM), but it is significantly more photostable . Its excitation/absorption maximum is at 503 nm, and its emission maximum is at 509 nm . It has a fluorescence quantum yield of 0.97 .
科学的研究の応用
Cancer Detection and Therapy
Dbco-bodipy FL derivatives have been extensively studied for their potential in cancer detection and therapy. Their strong absorption and emission in the visible and near-infrared regions make them ideal for use as fluorescent probes in cancer imaging . These compounds can be conjugated with other molecules to target specific cancer cells, allowing for precise imaging and potential targeted therapy. The photostability and fluorescence of Dbco-bodipy FL also contribute to its effectiveness in photodynamic therapy, where it can be activated by light to produce a cytotoxic effect specifically in cancerous cells .
Bioimaging of Lysosomes
In the field of cellular biology, Dbco-bodipy FL has been utilized for the bioimaging of lysosomes within living cells . The compound’s pH-dependent fluorescence enhancement allows it to act as a probe that can selectively label lysosomes, which are crucial for understanding cellular dynamics and functions. This application is particularly important for studying lysosomal storage diseases and monitoring the efficacy of therapeutic interventions .
Fluorescent Labeling in Biological Research
The structural versatility of Dbco-bodipy FL makes it a cornerstone for fluorescent labeling in biological research. It can be synthesized to attach to various biomolecules, enabling researchers to track and observe biological processes in real-time with high temporal and spatial resolution. This application is vital for understanding complex cellular mechanisms and the development of new diagnostic tools .
Sensing Applications
Dbco-bodipy FL’s unique photophysical properties have been harnessed for sensing applications. Researchers have developed sensors based on Dbco-bodipy FL that can detect changes in the environment, such as pH levels, the presence of metal ions, or other analytes. These sensors are used in environmental monitoring, as well as in medical diagnostics to detect biomarkers of diseases .
Drug Development Platform
The flexibility and distinct photophysical characteristics of Dbco-bodipy FL have made it an attractive platform for drug development. It can be functionalized to improve specificity and sensitivity, making it a promising candidate for the development of new therapeutics. Its use in drug development spans from initial screening to the final stages of pre-clinical studies .
Advanced Theranostics
Combining therapeutic and diagnostic capabilities, Dbco-bodipy FL is being explored in the emerging field of theranostics. It can be used to create compounds that not only treat diseases but also provide real-time imaging feedback, allowing for the monitoring of treatment efficacy. This dual functionality is particularly beneficial in personalized medicine, where treatment can be tailored and adjusted based on the patient’s response .
作用機序
Target of Action
DBCO-BODIPY FL is a derivative of DBCO (dibenzocyclooctyne) and BODIPY FL (borondipyrromethene). The primary targets of DBCO-BODIPY FL are various functional groups in biological systems, particularly azides . DBCO is a cyclooctyne that exhibits excellent reactivity, enabling it to undergo copper-free click reactions with these functional groups .
Mode of Action
DBCO-BODIPY FL interacts with its targets through copper-free click chemistry reactions . This interaction results in the formation of stable covalent bonds with target molecules, enabling precise molecular connections . The BODIPY FL component of the compound provides excellent fluorescence properties, including a high fluorescence quantum yield, photostability, and a broad excitation/emission spectrum .
Biochemical Pathways
The exact biochemical pathways affected by DBCO-BODIPY FL are dependent on the specific targets within the biological system. The compound’s ability to label proteins and other biomolecules can provide valuable insights into their distribution and dynamic changes within cells . This makes DBCO-BODIPY FL a powerful tool for studying protein function and cellular processes .
Pharmacokinetics
Its solubility in dmf, dmso, and dcm suggests that it may have good bioavailability.
Result of Action
The result of DBCO-BODIPY FL’s action is the labeling of target biomolecules, enabling their visualization within cells . This allows for the study of their distribution, dynamic changes, and roles in various cellular processes . The compound’s excellent fluorescence properties enhance the sensitivity and accuracy of these studies .
Action Environment
The action of DBCO-BODIPY FL can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . Short-term exposure to ambient temperature is possible, but prolonged exposure should be avoided . These factors can influence the compound’s action, efficacy, and stability in biological systems.
Safety and Hazards
特性
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bdp FL dbco | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




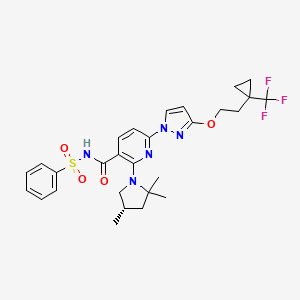
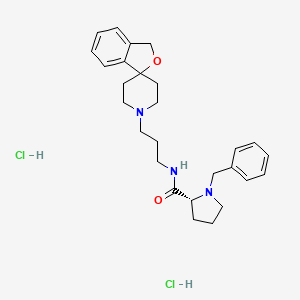

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)


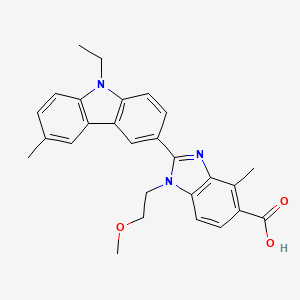
![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)
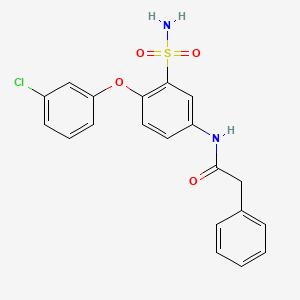
![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)
